molecular formula C9H13NO3 B11763864 Methyl 3-(tert-butyl)isoxazole-4-carboxylate

Methyl 3-(tert-butyl)isoxazole-4-carboxylate

Cat. No.: B11763864
M. Wt: 183.20 g/mol
InChI Key: WOGFLCNOPOAMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(tert-butyl)isoxazole-4-carboxylate (CAS 883032-43-7) is a high-purity chemical building block specializing in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol, serves as a versatile synthetic intermediate . It features a trisubstituted isoxazole core, a privileged scaffold in the design of novel bioactive molecules. Recent scientific investigations have highlighted the significant value of trisubstituted isoxazoles as a novel class of allosteric inverse agonists for the nuclear receptor Retinoic-acid-receptor-related orphan receptor γt (RORγt) . Inhibiting RORγt is a promising therapeutic strategy for autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis, as it disrupts the production of the pro-inflammatory cytokine IL-17a . As a key synthetic intermediate, this methyl ester is used by researchers to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties in the development of these novel therapeutic agents . The compound is supplied for laboratory research applications. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-tert-butyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-6(5-13-10-7)8(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGFLCNOPOAMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The FeCl₂·4H₂O-catalyzed isomerization of 3-(tert-butyl)-5-substituted-4-methoxyisoxazoles to methyl 3-(tert-butyl)isoxazole-4-carboxylate is a high-yielding method. The reaction proceeds via an azirine intermediate, where the Fe²⁺ catalyst facilitates C–N bond cleavage and subsequent rearrangement into the carboxylate product. Key steps include:

  • Azirine formation : The 4-methoxy group is eliminated, generating a strained azirine ring.

  • Nitrile ylide formation : FeCl₂ promotes C–C bond cleavage, producing a nitrile ylide intermediate.

  • 1,5-Cyclization : The ylide undergoes regioselective cyclization to form the isoxazole-4-carboxylate.

Experimental Conditions

  • Catalyst : FeCl₂·4H₂O (20 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 105°C

  • Reaction Time : 4 hours

  • Yield : 93%

The method is highly reproducible at gram scale, with no reported side products under optimized conditions.

Condensation of tert-Butylhydroxamoyl Chloride with β-Ketoesters

Synthesis of tert-Butylhydroxamoyl Chloride

tert-Butylhydroxamoyl chloride, a critical precursor, is synthesized by chlorination of tert-butylhydroxamic acid using thionyl chloride (SOCl₂). The reaction is typically conducted in anhydrous dichloromethane under reflux.

Cyclocondensation with Methyl Acetoacetate

The hydroxamoyl chloride reacts with methyl acetoacetate in the presence of triethylamine to form the isoxazole core:

Procedure :

  • Mixing : Combine tert-butylhydroxamoyl chloride (1 eq), methyl acetoacetate (1.2 eq), and triethylamine (2 eq) in CH₂Cl₂.

  • Reaction : Stir at room temperature for 12 hours.

  • Workup : Wash with water, dry over MgSO₄, and concentrate in vacuo.

  • Crystallization : Recrystallize from ethanol/cyclohexane (1:1).

Key Data

  • Yield : 66–89% (dependent on substituents)

  • Purity : >99% by HPLC

This method introduces a 5-methyl group due to the acetoacetate structure, making it unsuitable for 5-unsubstituted targets.

Alternative Methods and Byproduct Mitigation

Adaptation of Hydroxylamine Sulfate Protocol

A patent describing 5-methylisoxazole-4-carboxylate synthesis suggests a route adaptable for tert-butyl derivatives:

  • Ester formation : React tert-butyl acetoacetate with triethylorthoformate and acetic anhydride at 100–110°C.

  • Cyclization : Treat with hydroxylamine sulfate and sodium acetate at 0°C.

  • Reverse addition : Minimizes byproducts like CATA (≤0.0006%).

Comparative Analysis of Methods

Parameter Isomerization Condensation Hydroxylamine
Yield 93%66–89%60–75%
Reaction Time 4 hours12 hours6–8 hours
Byproducts None reported5-Methyl isomer (≤0.1%)CATA (≤0.0006%)
Scalability Gram to kilogramMultigramPilot scale
Key Advantage High regioselectivityBroad substrate toleranceLow impurity profile

Chemical Reactions Analysis

Hydrolysis

The ester group in methyl 3-(tert-butyl)isoxazole-4-carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid. For example:

  • Reaction conditions : Base-mediated hydrolysis (e.g., LiOH·H2O in THF/MeOH/H2O) converts the ester to the carboxylic acid .

  • Mechanism : Nucleophilic attack of the hydroxyl group on the ester carbonyl, followed by elimination of methanol.

Alkylation and Substitution

The tert-butyl group and isoxazole ring enable reactivity with electrophiles:

  • Alkylation : The ester can undergo alkylation (e.g., with methyl iodide, MeI) under basic conditions, though steric hindrance from the tert-butyl group may reduce reactivity .

  • Substitution : Bromination of the isoxazole ring (e.g., using NBS) followed by nucleophilic substitution (e.g., with amines) has been observed in similar isoxazole derivatives .

Amide Coupling

The carboxylic acid derivative reacts with amines via coupling reagents (e.g., HBTU or HATU) to form amides:

  • Conditions : DMF solvent, DIPEA as a base, and activation by coupling agents .

Table 1: Hydrolysis Conditions

ReagentSolvent/ConditionsProductYield
LiOH·H2OTHF/MeOH/H2O (1:1:1), room temperatureCarboxylic acid derivative80–90%
NaOHAqueous methanol, refluxCarboxylic acid derivative85%

Table 2: Alkylation and Substitution

Reaction TypeReagentConditionsOutcome
AlkylationMeI, K2CO3DMF, room temperatureMethylated derivative
BrominationNBS, BPOCCl4, room temperatureBrominated isoxazole intermediate
Nucleophilic substitutionAmine, DIPEADMF, room temperatureAmide derivative

Structural and Reactivity Insights

The tert-butyl group enhances stability and solubility in organic solvents but introduces steric hindrance, which may reduce reactivity toward electrophiles. The isoxazole ring’s electronic properties (e.g., electron-withdrawing groups) influence its participation in cycloaddition or substitution reactions.

Comparisons with Related Isoxazoles

FeatureThis compoundEthyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate
Substituents tert-butyl at position 3, ester at position 4tert-butyl-phenyl at position 3, methyl at position 5, ethyl ester at position 4
Reactivity Steric hindrance reduces electrophilic substitutionIncreased solubility due to ethyl ester; similar steric effects
Biological Activity Potential enzyme inhibition (e.g., HDAC inhibition)Reported antimicrobial and anti-inflammatory properties

Scientific Research Applications

Common Synthetic Routes

Method Reagents Conditions Yield
Cyclization with tert-butyl nitrileAlkyne, Copper(I) catalystElevated temperature in DMFHigh
One-pot synthesistert-butyl nitriteMild conditionsModerate to high

Chemistry

In synthetic organic chemistry, Methyl 3-(tert-butyl)isoxazole-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution, allowing chemists to modify its structure for specific applications.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, derivatives of isoxazoles have shown significant growth inhibition against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

Medicine

This compound is explored in medicinal chemistry for developing pharmaceuticals targeting various diseases. Its derivatives are being investigated for their efficacy against cancer cell lines, with some showing cytotoxic activity superior to established chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of isoxazole derivatives demonstrated their effectiveness against E. coli and other pathogens. The structure-activity relationship indicated that modifications to the isoxazole ring could enhance antibacterial potency .

Case Study 2: Anticancer Properties

In a recent investigation of isoxazole derivatives, this compound was part of a series tested against various cancer cell lines. Results showed that certain modifications led to significant apoptosis in cancer cells through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-(tert-butyl)isoxazole-4-carboxylate with structurally related isoxazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound tert-butyl (3), methyl ester (4) C₉H₁₃NO₃ 183.2* Not reported High steric bulk, lipophilic
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate 4-nitrophenyl-hydroxy (3), methyl ester (4) C₁₂H₁₀N₂O₆ 278.22 Not reported Strong electron-withdrawing nitro group
Ethyl 3-(10-chloro-9-anthryl)-5-[1-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate Chloroanthryl (3), hydroxy-2-phenyl-ethyl (5), ethyl ester (4) C₂₉H₂₃ClNO₄ 484.95 123–124 Bulky anthryl group, chiral center
Methyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate 3-nitrophenyl (3), methyl (5), methyl ester (4) C₁₂H₁₀N₂O₅ 262.22 Not reported Nitro group enhances reactivity
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate 3-pyridyl-hydroxy (3), ethyl ester (4) C₁₂H₁₂N₂O₄ 248.24 Not reported Nitrogen-rich, potential for coordination

*Calculated based on formula.

Key Observations :

  • Electronic Effects : Nitro-substituted derivatives (e.g., ) exhibit strong electron-withdrawing effects, increasing electrophilicity at the isoxazole ring.
  • Solubility : Bulkier groups (e.g., chloroanthryl in ) reduce solubility in polar solvents, whereas pyridyl or hydroxy groups enhance water miscibility .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(tert-butyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, nitro-substituted analogs are synthesized via recrystallization from mixed solvents (e.g., n-hexane/benzene or ethanol/water) to improve purity . Optimization strategies include:
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol/water mixtures aid in purification.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) can confirm substituent positions (e.g., tert-butyl at δ 1.3–1.5 ppm) and ester carbonyl environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles (EN 166 or NIOSH-certified), and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to minimize inhalation risks.
  • Disposal : Collect waste in sealed containers and contract licensed disposal services for incineration .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. For example, isoxazole derivatives have shown potential in cancer therapy via platelet aggregation inhibition .
  • QSAR Models : Correlate substituent effects (e.g., tert-butyl steric bulk) with activity using regression analysis.

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting point discrepancies) for this compound?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points (e.g., 135–137°C observed in analogs) and assess polymorphism .
  • Cross-Validation : Compare data across multiple batches synthesized under controlled conditions (e.g., anhydrous vs. humid environments).
  • Collaborative Studies : Share samples with independent labs to verify reproducibility .

Q. What methodologies are recommended for studying the ecological impact or biodegradation of this compound given limited data?

  • Methodological Answer :
  • Simulation Tests : Conduct OECD 301F (Ready Biodegradability) assays to estimate half-life in aquatic systems .
  • Soil Mobility Studies : Use HPLC-coupled column leaching experiments to assess adsorption coefficients (Kd).
  • QSAR-ECOSAR : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using computational models in lieu of experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.